molecular formula C15H24N2S B10881744 1-[4-(Methylsulfanyl)benzyl]-4-(propan-2-yl)piperazine

1-[4-(Methylsulfanyl)benzyl]-4-(propan-2-yl)piperazine

Cat. No.: B10881744
M. Wt: 264.4 g/mol
InChI Key: SNBMSJOGJXNNHJ-UHFFFAOYSA-N
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Description

1-ISOPROPYL-4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINE is a synthetic organic compound belonging to the piperazine family Piperazines are known for their diverse biological activities and are commonly used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-ISOPROPYL-4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINE can be synthesized through several methods:

Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-ISOPROPYL-4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify the piperazine ring or the benzyl group.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified piperazine derivatives.

    Substitution: Nitro or halogenated derivatives of the benzyl group.

Scientific Research Applications

1-ISOPROPYL-4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-ISOPROPYL-4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINE involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. The methylsulfanyl group may also play a role in its biological activity by influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-ISOPROPYL-4-BENZYL-PIPERAZINE: Lacks the methylsulfanyl group, which may result in different biological activities.

    4-(METHYLSULFANYL)BENZYL-PIPERAZINE: Lacks the isopropyl group, potentially altering its pharmacokinetic properties.

Uniqueness: 1-ISOPROPYL-4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINE is unique due to the presence of both the isopropyl and methylsulfanyl groups, which can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H24N2S

Molecular Weight

264.4 g/mol

IUPAC Name

1-[(4-methylsulfanylphenyl)methyl]-4-propan-2-ylpiperazine

InChI

InChI=1S/C15H24N2S/c1-13(2)17-10-8-16(9-11-17)12-14-4-6-15(18-3)7-5-14/h4-7,13H,8-12H2,1-3H3

InChI Key

SNBMSJOGJXNNHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CC=C(C=C2)SC

Origin of Product

United States

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